

Validating the Structure of Methionine Methyl Ester: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *Methionine methyl ester*

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An objective comparison of the ^1H and ^{13}C NMR spectral data of **Methionine Methyl Ester** Hydrochloride with other common amino acid methyl ester hydrochlorides to aid researchers, scientists, and drug development professionals in structural verification.

This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **L-methionine methyl ester** hydrochloride. For a comprehensive understanding and to offer a comparative perspective, its spectral data is presented alongside that of other simple amino acid methyl ester hydrochlorides: glycine, alanine, and leucine. This allows for a clear differentiation based on their unique chemical shifts, which is crucial for structural validation in synthetic and medicinal chemistry.

Comparative ^1H NMR Data

The ^1H NMR spectra of amino acid methyl esters are characterized by distinct signals corresponding to the protons in their unique side chains, as well as common signals for the α -proton, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Compound	α -H (ppm)	-OCH ₃ (ppm)	Side Chain Protons (ppm)	Solvent
L-Methionine Methyl Ester HCl	~4.1	~3.7	~2.1 (-S-CH ₃), ~2.6 (-CH ₂ -S-), ~2.2 (-CH ₂ -CH-)	DMSO-d ₆
Glycine Methyl Ester HCl	~3.8	~3.7	~3.8 (-CH ₂ -)	DMSO-d ₆
L-Alanine Methyl Ester HCl	~4.1	~3.7	~1.5 (-CH ₃)	DMSO-d ₆
L-Leucine Methyl Ester HCl	~4.0	~3.7	~0.9 (-CH(CH ₃) ₂), ~1.7 (-CH ₂ -), ~1.8 (-CH-)	DMSO-d ₆

Note: The chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific NMR instrument used. The data presented is for the hydrochloride salts, which can influence the chemical shifts, particularly of protons near the protonated amino group.

Comparative ¹³C NMR Data

In ¹³C NMR spectroscopy, each carbon atom in the molecule gives a distinct signal, providing a fingerprint of the carbon skeleton. The carbonyl carbon of the ester group is typically found significantly downfield.

Compound	C=O (ppm)	α -C (ppm)	-OCH ₃ (ppm)	Side Chain Carbons (ppm)	Solvent
L-Methionine Methyl Ester HCl	~170	~51	~53	~14 (-S-CH ₃), ~28 (-S-CH ₂ -), ~29 (-CH ₂ -CH-)	DMSO-d ₆
Glycine Methyl Ester HCl	~169	~40	~53	-	DMSO-d ₆
L-Alanine Methyl Ester HCl	~171	~48	~53	~16 (-CH ₃)	DMSO-d ₆
L-Leucine Methyl Ester HCl	~171	~51	~53	~21, ~23 (-CH(CH ₃) ₂), ~24 (-CH-), ~39 (-CH ₂ -)	DMSO-d ₆

Note: As with ¹H NMR, the presented ¹³C chemical shifts are approximate and pertain to the hydrochloride salts.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for structural validation.

1. Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of the amino acid methyl ester hydrochloride salt.
- Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a clean, dry NMR tube. DMSO-d₆ is a common choice for these compounds due to its excellent dissolving power.

- **Dissolution:** Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent for referencing.

2. NMR Data Acquisition:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **^1H NMR Parameters:**
 - **Pulse Program:** A standard single-pulse experiment.
 - **Number of Scans:** 16 to 64 scans are typically sufficient.
 - **Relaxation Delay:** A delay of 1-2 seconds between scans.
- **^{13}C NMR Parameters:**
 - **Pulse Program:** A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.
 - **Number of Scans:** Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** A 2-5 second relaxation delay is recommended.

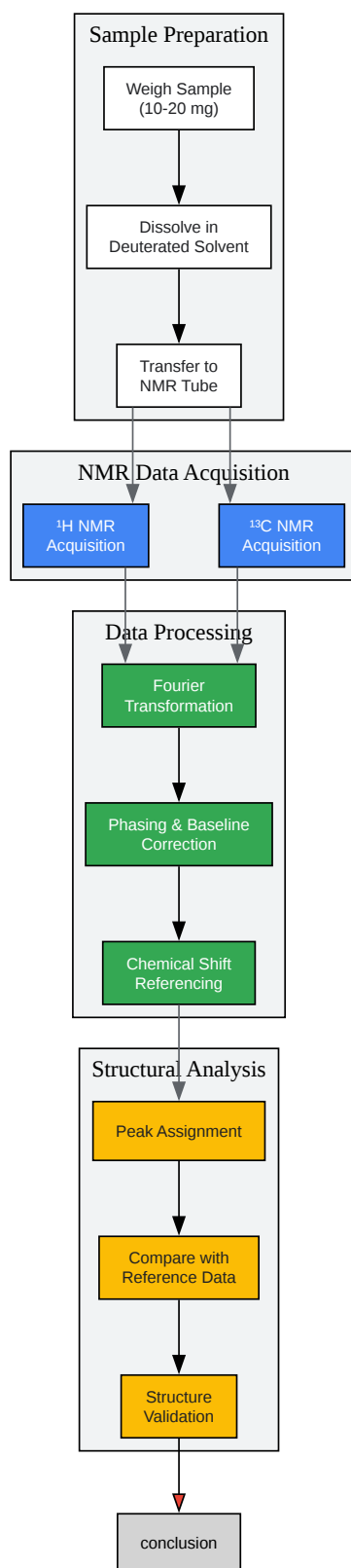
3. Data Processing:

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- **Phasing and Baseline Correction:** The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

- Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.

Visualization of the Validation Workflow

The logical flow for validating the structure of **methionine methyl ester** using NMR spectroscopy is depicted below.



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Workflow for NMR-based structural validation.

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